(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(9H-xanthen-9-yl)methanone
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Description
(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(9H-xanthen-9-yl)methanone is a useful research compound. Its molecular formula is C22H18F3N3O3 and its molecular weight is 429.399. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as xanthone derivatives, have been found to modulate the nrf2 (nuclear factor erythroid-derived 2-like 2) pathway . This pathway plays a crucial role in cellular response to oxidative stress and inflammation .
Mode of Action
Xanthone derivatives, which share a similar structure, have been found to enhance the nrf2 translocation, indicating a tight relationship between the xanthone scaffold and the nrf2 activation . This activation is a sign of intracellular cell response towards oxidative stress and inflammation .
Biochemical Pathways
The compound likely affects the Nrf2 pathway, which plays a crucial role in the cellular defense mechanism against oxidative stress and inflammation . Activation of the Nrf2 pathway leads to the transcription of antioxidant response elements (AREs), which encode proteins that protect against oxidative damage triggered by injury and inflammation .
Pharmacokinetics
The trifluoromethyl group in the compound may enhance its metabolic stability .
Result of Action
The activation of the Nrf2 pathway by this compound could potentially lead to a decrease in oxidative stress and inflammation . This could result in a protective effect on cells, enhancing their survival and function .
Properties
IUPAC Name |
[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(9H-xanthen-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O3/c23-22(24,25)21-27-26-19(31-21)13-6-5-11-28(12-13)20(29)18-14-7-1-3-9-16(14)30-17-10-4-2-8-15(17)18/h1-4,7-10,13,18H,5-6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBSUIAQIWKGTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C5=NN=C(O5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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